

Using α,α -[UL-13C12]Trehalose for metabolic flux analysis

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Compound of Interest

Compound Name: α,α -[UL-13C12]Trehalose

Cat. No.: B1161285

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Application Note & Protocol: Advanced Metabolic Flux Analysis Using α,α -[UL-13C12]Trehalose

Abstract

Trehalose, a non-reducing disaccharide, has long been utilized as a biologically inert excipient and cryoprotectant. However, recent metabolic flux analyses (MFA) have revealed its active metabolism in specific mammalian systems—such as Chinese Hamster Ovary (CHO) cells via lysosomal acid α -glucosidase—and in pulmonary epithelial models[1][2]. By utilizing α,α -[UL-13C12]Trehalose, researchers can precisely trace the intracellular cleavage of this sugar into 13C-labeled glucose, mapping its subsequent fractional contribution to glycolysis and the Tricarboxylic Acid (TCA) cycle[3]. This application note provides a comprehensive, self-validating protocol for conducting high-resolution MFA using fully 13C-labeled trehalose.

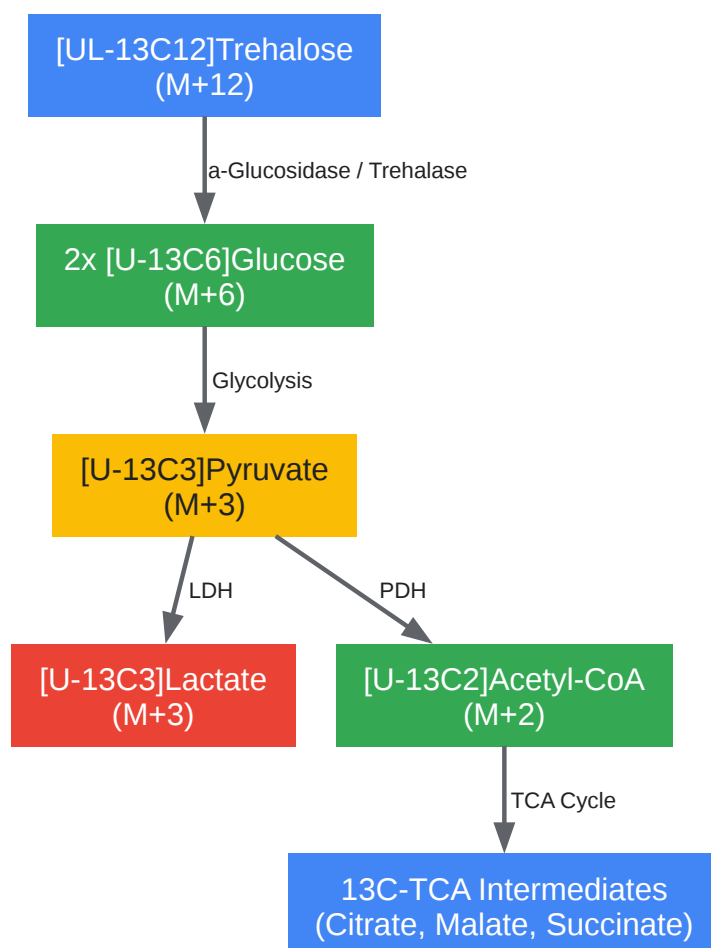
Mechanistic Rationale & Experimental Design

Why α,α -[UL-13C12]Trehalose?

In standard metabolic tracing, differentiating the carbon source of downstream metabolites is impossible if multiple unlabeled substrates are present. α,α -[UL-13C12]Trehalose contains

carbon-13 at all 12 carbon positions, providing a +12 Da mass shift for the intact disaccharide.

The Causality of the Flux: When α,α -[UL-13C12]Trehalose is internalized by cells, it is transported to the lysosome or cytosol where enzymes (e.g., acid α -glucosidase or trehalase) hydrolyze the α,α -1,1-glucoside bond. This cleavage yields two molecules of [U-13C6]glucose (+6 Da mass shift). These fully labeled glucose molecules then enter glycolysis, producing [U-13C3]pyruvate (+3 Da), which subsequently enters the mitochondria to form [U-13C2]acetyl-CoA (+2 Da). By measuring the Mass Isotopomer Distribution (MID) of TCA cycle intermediates (e.g., M+2 citrate, M+4 citrate), researchers can quantitatively model the flux of trehalose-derived carbon against the background of unlabeled glucose[3].



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Fig 1: Metabolic flux of [UL-13C12]Trehalose into glycolysis and the TCA cycle.

Experimental Protocol

The following protocol is optimized for mammalian cell culture (e.g., CHO-K1 or human bronchial epithelial cells) but can be adapted for microbial pathogens.

System Validation & Quality Control (QC)

A self-validating MFA experiment requires strict controls to ensure data integrity:

- **Unlabeled Control:** Cells cultured with unlabeled trehalose. Purpose: Establishes the natural isotopic abundance baseline required for correcting the MID data.
- **Procedural Blank:** Extraction buffer processed without cells. Purpose: Identifies background contamination or carryover in the LC-MS/MS system.
- **Tracer Purity Check:** Direct LC-MS injection of the α,α -[UL-13C12]Trehalose stock. Purpose: Verifies the isotopic purity (typically >99%) to ensure M+11 or M+10 impurities do not artificially skew downstream flux modeling[4].

Step-by-Step Methodology

Step 1: Cell Culture & Isotope Labeling

- Seed cells at a density of 0.35×10^6 cells/mL in standard growth media and incubate until they reach the exponential growth phase.
- Wash the cells twice with PBS to remove residual unlabeled carbon sources.
- Introduce the labeling media: A customized serum-free formulation containing 4 g/L unlabeled glucose and 10 g/L α,α -[UL-13C12]Trehalose[1].
- Incubate the cells. Harvest biological replicates at specific time points (e.g., 0 h, 0.5 h, 48 h, and 96 h) to capture both the rapid uptake kinetics and the steady-state isotopic enrichment[1].

Step 2: Rapid Quenching Causality: Intracellular metabolic fluxes occur on the scale of milliseconds to seconds. Slow harvesting allows enzymes to continue reacting, altering the metabolite pools.

- Rapidly aspirate the labeling media.

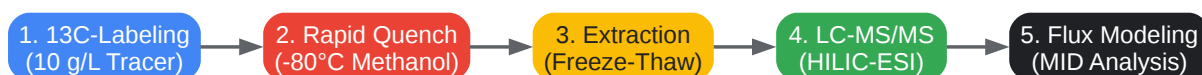
- Immediately plunge the culture plate onto dry ice and add 1 mL of pre-chilled (-80°C) 80% Methanol/20% LC-MS grade water. The extreme cold and organic solvent instantly denature metabolic enzymes, "freezing" the metabolic state.

Step 3: Metabolite Extraction

- Scrape the quenched cells into the cold methanol mixture and transfer to a microcentrifuge tube.
- Vortex vigorously for 30 seconds, then subject the tubes to three freeze-thaw cycles (liquid nitrogen to wet ice) to ensure complete cellular lysis.
- Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet proteins and cellular debris.
- Transfer the metabolite-rich supernatant to a new vial and evaporate to dryness using a vacuum concentrator (SpeedVac) to concentrate the sample.

Step 4: LC-MS/MS Acquisition

- Resuspend the dried extract in 50 µL of 50% Acetonitrile.
- Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) operating in negative electrospray ionization (ESI-) mode[4]. HILIC is strictly required as highly polar metabolites like trehalose and sugar phosphates do not retain on standard C18 reverse-phase columns.



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Fig 2: Step-by-step experimental workflow for ¹³C-isotope tracing and LC-MS/MS.

Data Presentation & Analysis

To accurately interpret the metabolic flux, the raw LC-MS/MS data must be corrected for natural isotope abundance. The resulting Mass Isotopomer Distribution (MID) reveals the fractional contribution of trehalose to cellular energy metabolism.

Table 1: Key LC-MS/MS MRM Transitions for ¹³C-Trehalose Tracing (Negative Mode)[4]

Metabolite	Unlabeled Precursor (m/z)	¹³ C-Labeled Precursor (m/z)	Mass Shift	Primary Fragment (m/z)
Trehalose	341.11 ([M-H] ⁻)	353.14 ([M-H] ⁻)	+12	119.03 / 179.05
Glucose-6-Phosphate	259.02 ([M-H] ⁻)	265.04 ([M-H] ⁻)	+6	96.96
Pyruvate	87.01 ([M-H] ⁻)	90.02 ([M-H] ⁻)	+3	43.01
Citrate	191.02 ([M-H] ⁻)	193.02 (M+2), 195.03 (M+4)	+2, +4	111.00

Note: Citrate will appear primarily as M+2 (first turn of the TCA cycle) and M+4 (second turn of the TCA cycle) isotopologues as [U-¹³C₂]Acetyl-CoA condenses with oxaloacetate[3].

Table 2: Expected Isotope Enrichment in CHO-K1 Cells (96h Post-Labeling) (Simulated data based on wild-type CHO-K1 adaptation to trehalose[3])

Metabolite Pool	M+0 (Unlabeled)	M+2	M+3	M+4	M+6
Intracellular Trehalose	5%	-	-	-	95% (M+12)
Lactate	98.5%	-	1.5%	-	-
Citrate	85.0%	10.5%	-	4.5%	-
Malate	88.0%	9.0%	-	3.0%	-

Interpretation: The presence of M+2 and M+4 citrate confirms that α,α-[UL-¹³C₁₂]Trehalose is successfully internalized, hydrolyzed into functional glucose, and actively oxidized in the mitochondria to support cellular bioenergetics[3].

Conclusion

The integration of α,α -[UL- $^{13}\text{C}_{12}$]Trehalose into metabolic flux workflows provides an unprecedented window into alternative carbohydrate utilization. By strictly adhering to rapid quenching protocols and utilizing high-resolution HILIC-MS, researchers can confidently map the pharmacokinetic fate of trehalose in bioprocessing, host-pathogen interactions, and pulmonary drug formulation safety models[1][2].

References

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